

Application Notes and Protocols for the Photoisomerization of Fluvoxamine to (Z)-Fluvoxamine

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Compound of Interest		
Compound Name:	Fluvoxamine, (Z)-	
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Abstract

This document provides a detailed protocol for the induction of photoisomerization of the pharmacologically active (E)-isomer of Fluvoxamine to its less active (Z)-isomer using ultraviolet (UV) radiation. It also outlines a high-performance liquid chromatography (HPLC) method for the separation and isolation of the resulting (Z)-isomer. These protocols are intended for researchers, scientists, and drug development professionals investigating the properties and biological activity of Fluvoxamine isomers.

Introduction

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder and obsessive-compulsive disorder.[1] The clinically effective form of fluvoxamine is the (E)-isomer. The presence of a C=N double bond in the fluvoxamine molecule allows for the existence of geometric isomers, namely the (E) and (Z) forms. Upon exposure to UV radiation, the (E)-isomer can undergo photoisomerization to the (Z)-isomer.[2] This (Z)-isomer has been shown to have a reduced capacity to inhibit serotonin uptake, which may impact the drug's clinical efficacy if exposed to light.[2] The ability to controllably generate and isolate the (Z)-isomer is valuable for in-depth pharmacological studies and as a reference standard in stability and impurity testing.



Physicochemical Properties of Fluvoxamine

Isomers

Property	(E)-Fluvoxamine	(Z)-Fluvoxamine
Molecular Formula	C15H21F3N2O2	C15H21F3N2O2
Molecular Weight	318.34 g/mol	318.34 g/mol
IUPAC Name	2-{[(E)-[5-Methoxy-1-[4- (trifluoromethyl)phenyl]pentylid ene]amino]oxy}ethanamine	2-[(Z)-[5-methoxy-1-[4- (trifluoromethyl)phenyl]pentylid ene]amino]oxyethanamine
Pharmacological Activity	Active SSRI	Reduced activity at serotonin transporter[2]

Experimental Protocols

This protocol describes a general method for the photoisomerization of (E)-fluvoxamine to (Z)-fluvoxamine. Optimization of parameters such as irradiation time and concentration may be required to achieve the desired conversion rate.

Materials:

- (E)-Fluvoxamine maleate
- Deionized water or an appropriate buffer solution (e.g., pH 7 phosphate buffer)
- · Quartz reaction vessel
- UVB light source (lamp with emission in the 290-320 nm range, maximum emission around 312 nm is effective)[3]
- Magnetic stirrer and stir bar
- HPLC system for monitoring the reaction

Procedure:



- Prepare a solution of (E)-Fluvoxamine in deionized water or buffer. A starting concentration in the low μM to mM range is recommended.
- Transfer the solution to a quartz reaction vessel and add a magnetic stir bar.
- Place the reaction vessel under the UVB lamp and begin stirring. Ensure the light source provides uniform irradiation to the solution.
- Monitor the progress of the photoisomerization by taking aliquots at regular intervals and analyzing them by HPLC (using the method described in section 3.2).
- Continue irradiation until the desired ratio of (Z)- to (E)-isomer is achieved, or until the
 photostationary state is reached (the point at which the isomer ratio no longer changes
 significantly with further irradiation). Photoisomerization has been observed to occur rapidly
 within the first several days of exposure to simulated sunlight.
- Upon completion, protect the solution from light to prevent further isomerization or degradation.

Quantitative Data: The rate of photoisomerization is dependent on the specific conditions used. In aqueous solutions exposed to simulated sunlight, the process occurs in two stages, with a rapid initial phase followed by a slower phase. The rate constants are significantly influenced by the presence of photosensitizers, such as those found in synthetic humic water and lake waters.

Condition	Rate Constant (k) - Stage 1 (day ⁻¹)	Rate Constant (k) - Stage 2 (day ⁻¹)
pH 9 Buffer	0.12 - 0.19	0.04 - 0.05
Synthetic Humic Water	1.15 - 1.34	-
Lake Waters	1.15 - 1.34	-

Table adapted from data presented in Kwon & Armbrust (2005).

This protocol is based on the USP monograph for the separation of fluvoxamine maleate and its organic impurities, including the (Z)-isomer.



Instrumentation and Columns:

- HPLC system with a UV detector
- Column: Luna 5 μm C8(2), 250 x 4.6 mm, or equivalent L7 packing

Reagents and Mobile Phase:

- Acetonitrile (HPLC grade)
- 1-Pentanesulfonic acid sodium salt
- · Monobasic potassium phosphate
- · Phosphoric acid
- Solution A (Buffer Solution): Dissolve approximately 5 g of 1-pentanesulfonic acid sodium salt and 0.7 g of monobasic potassium phosphate in 620 mL of water. Adjust the pH to 3.00 ± 0.05 with phosphoric acid.
- Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Solution A in a 38:62 (v/v) ratio.

Chromatographic Conditions:

• Flow Rate: 1.7 mL/min

· Detection Wavelength: 234 nm

Column Temperature: 40 °C

Injection Volume: 20 μL

Procedure:

- Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
- Inject the photoisomerization reaction mixture onto the column.

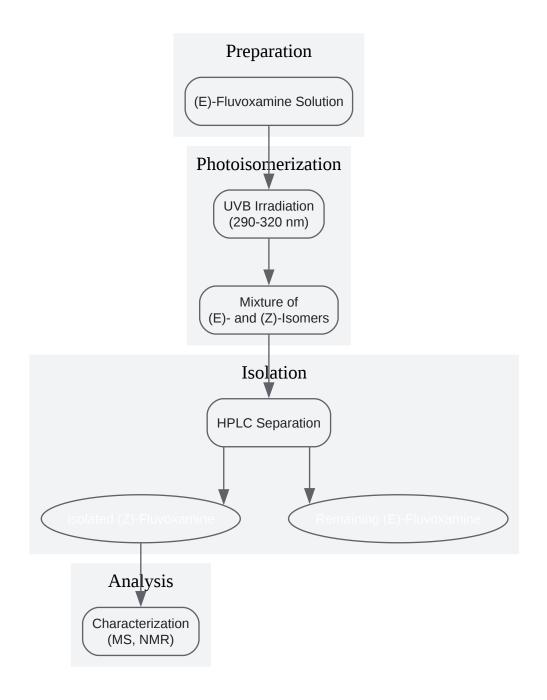


- Monitor the chromatogram for the separation of the (E) and (Z) isomers. The (Z)-isomer is an
 identified impurity in the USP monograph and should have a distinct retention time from the
 (E)-isomer.
- Collect the fraction corresponding to the (Z)-fluvoxamine peak.
- The collected fraction can be further processed (e.g., solvent evaporation) to isolate the (Z)isomer.
- Confirm the identity and purity of the isolated (Z)-isomer using appropriate analytical techniques such as mass spectrometry and NMR.

Visualization of Experimental Workflow and Signaling Pathway

The following diagram illustrates the overall workflow for the induction and isolation of (Z)-Fluvoxamine.



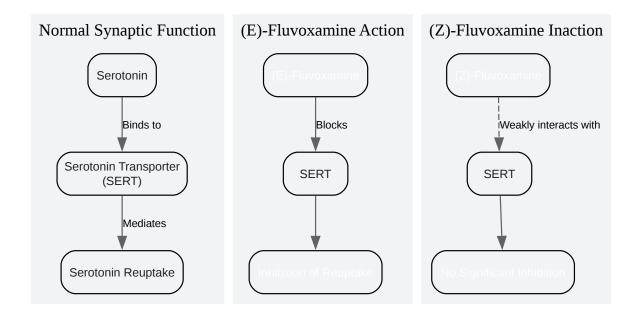


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Caption: Workflow for (Z)-Fluvoxamine production and isolation.

(E)-Fluvoxamine's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. The (Z)-isomer, however, shows reduced activity at SERT.





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Caption: Differential effects of Fluvoxamine isomers on SERT.

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